1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride
Description
1-[(2R)-1-Methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride is a chiral pyrrolidine-derived compound characterized by a methanesulfonyl group at the 1-position of the pyrrolidine ring and a methanamine substituent at the 2-position in the R-configuration. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. The methanesulfonyl group acts as a strong electron-withdrawing substituent, modulating the basicity of the amine and influencing receptor-binding interactions. This compound is structurally analogous to bioactive molecules targeting neurological receptors, such as serotonin or adenosine receptors, where pyrrolidine scaffolds are common .
Properties
Molecular Formula |
C6H15ClN2O2S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
[(2R)-1-methylsulfonylpyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(8)5-7;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
MLKUUPJOQAHAJK-FYZOBXCZSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H]1CN.Cl |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, often using methanesulfonyl chloride in the presence of a base.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Piperidine-Based Analogues
- 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride (C₈H₁₉ClN₂O₂S):
This compound replaces the pyrrolidine ring with a six-membered piperidine ring, increasing conformational flexibility. The ethylamine chain (vs. methanamine in the target compound) may alter steric interactions in receptor binding. The methanesulfonyl group at the 1-position is retained, suggesting similar electronic effects .- Key Difference : Larger ring size reduces ring strain and may enhance metabolic stability compared to pyrrolidine derivatives.
Fluorinated Pyrrolidine Derivatives
- [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride (C₆H₁₃ClF₂N₂): Features a difluoro substitution at the 4-position and a methyl group (vs. methanesulfonyl) on the pyrrolidine nitrogen. The absence of a sulfonyl group reduces electron withdrawal, increasing amine basicity . Key Difference: Fluorine atoms improve lipid solubility and metabolic resistance but reduce hydrogen-bonding capacity relative to sulfonyl groups.
Analogues with Modified Substituents
Nitrogen-Substituted Pyrrolidines
- Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride (C₇H₁₇ClN₂):
Contains a methyl group on the pyrrolidine nitrogen and a methylamine side chain. The lack of a sulfonyl group simplifies the electronic profile, making the amine more nucleophilic. This structure is less likely to engage in sulfonyl-dependent protein interactions .- Key Difference : Reduced steric bulk and electron withdrawal may enhance membrane permeability but decrease target specificity.
Aromatic Amine Derivatives
- 1-(3-Fluoro-2-methoxyphenyl)methanamine hydrochloride (C₆H₁₂ClF₂N):
Replaces the pyrrolidine core with an aromatic ring. The fluorine and methoxy substituents introduce ortho-directing electronic effects, favoring interactions with aromatic π-systems in biological targets. The planar structure contrasts sharply with the puckered pyrrolidine ring .- Key Difference : Aromatic amines typically exhibit higher melting points and altered solubility profiles compared to alicyclic amines.
Pharmacologically Active Analogues
Cyclopropylmethylamine Derivatives
- 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine Hydrochloride: Incorporates a cyclopropyl ring adjacent to the methanamine group, introducing ring strain and conformational rigidity. Key Difference: Cyclopropane rings increase metabolic stability but may reduce synthetic accessibility.
Biphenyl Sulfonyl Derivatives
- PF-04455242 hydrochloride (C₂₁H₂₈ClN₂O₂S):
A biphenyl-pyrrolidine sulfonyl compound with extended aromaticity. The biphenyl system enhances π-π stacking with hydrophobic receptor pockets, while the sulfonyl group aligns with the target compound’s electronic profile .- Key Difference : Higher molecular weight (449.99 g/mol vs. ~250 g/mol for the target compound) may limit blood-brain barrier penetration.
Research Implications
- Electron-Withdrawing Groups : The methanesulfonyl group in the target compound lowers the amine’s pKa, favoring ionic interactions in polar binding pockets, unlike methyl or fluorine substituents .
- Ring Size and Conformation : Pyrrolidine’s five-membered ring offers optimal balance between rigidity and flexibility compared to piperidine or aromatic cores .
- Stereochemistry : The R-configuration in the target compound may confer selectivity over S-configured analogues in chiral environments, as seen in receptor agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
